

# ARM1 compound mechanism of action

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## Compound of Interest

Compound Name: ARM1

Cat. No.: B15576125

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An in-depth guide to the mechanism of action of compounds targeting the **SARM1** ARM domain and the TRPML1 channel.

## Introduction

The term "**ARM1** compound" is not standard in scientific literature and appears to be ambiguous. Based on an analysis of current research, this term could plausibly refer to two distinct classes of molecules:

- Compounds targeting the ARM (armadillo repeat) domain of the **SARM1** protein: **SARM1** (Sterile Alpha and TIR Motif Containing 1) is a key protein involved in axon degeneration. Its ARM domain serves as an allosteric inhibitory site, making it a prime target for drug discovery.
- Compounds modulating the activity of the TRPML1 (Transient Receptor Potential Mucolipin 1) ion channel: TRPML1 is critical for lysosomal function and autophagy. While no specific compound is officially named "**ARM1**," the context of "ARM" could be a shorthand or typo related to its function in cellular "armamentarium" or repair mechanisms.

This guide provides a comprehensive technical overview of the mechanism of action for compounds related to both of these potential interpretations, tailored for researchers, scientists, and drug development professionals.

## Section 1: Inhibitors of the SARM1 ARM Domain

Sterile Alpha and TIR Motif Containing 1 (**SARM1**) is a crucial regulator of axon degeneration, primarily through the NADase activity of its TIR domain.[1][2] The ARM (armadillo repeat) domain of **SARM1** functions as an allosteric inhibitory site, which can be targeted by small molecules to prevent the pro-degenerative activity of the protein.[1]

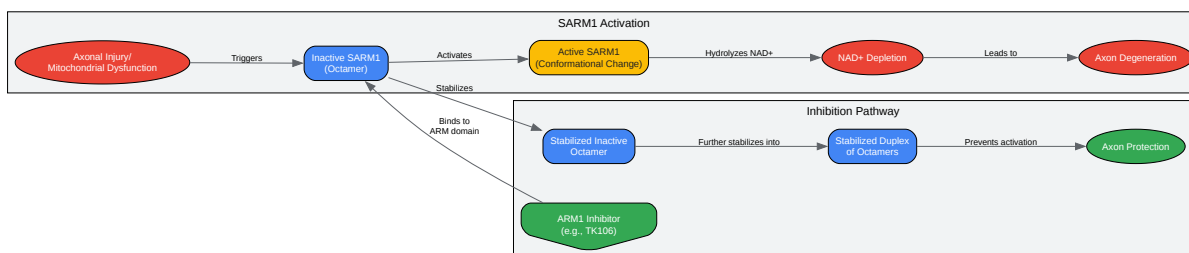
## Mechanism of Action

The primary mechanism of action for inhibitors targeting the **SARM1** ARM domain is the stabilization of the protein in its auto-inhibited, compact conformation.[1] In its resting state, the ARM domain binds to the catalytic TIR domain, preventing it from hydrolyzing NAD<sup>+</sup>. Axon injury leads to a conformational change that activates the TIR domain's NADase activity.

Synthetic small molecule inhibitors have been identified that bind to the ARM domain and allosterically inhibit **SARM1**'s NADase activity.[1] One such inhibitor, a calmidazolium designated TK106, has been shown to not only stabilize the inhibited octameric conformation but also a meta-stable duplex of octamers (16 protomers).[1] This duplex assembly represents an additional layer of auto-inhibition, tightly preventing premature activation of **SARM1** and subsequent axon degeneration.[1]

## Signaling Pathway of **SARM1** Inhibition

The following diagram illustrates the signaling pathway of **SARM1** and the mechanism of its inhibition by compounds targeting the ARM domain.



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Caption: **SARM1** activation and inhibition pathway.

## Quantitative Data for **SARM1** Inhibitors

The following table summarizes the quantitative data for selected **SARM1** inhibitors.

Compound	IC50 (μM)	Assay Conditions	Reference
TK106	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK138	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK142	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK210	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
TK222	≤ 10	12.5 nM hSARM1, 50 μM NAD+	[1]
Nicotinamide (NAM)	43.3	12.5 nM hSARM1, 50 μM NAD+	[1]

## Experimental Protocols

### High-Throughput Screening for **SARM1** Inhibitors

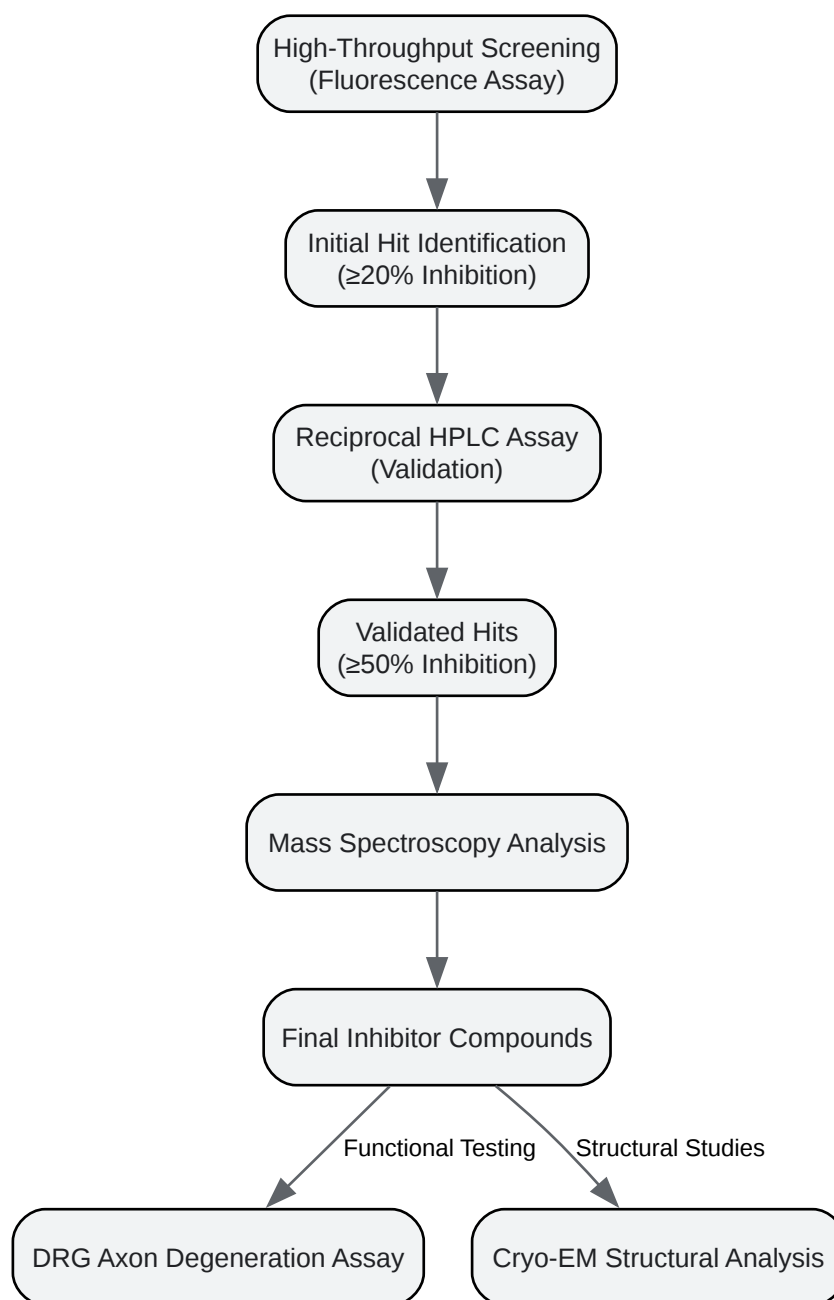
- Objective: To identify small molecules that inhibit the NADase activity of human **SARM1** (h**SARM1**).
- Reagents:
  - Recombinant h**SARM1** protein (12.5 nM).
  - NAD<sup>+</sup> (0–250 nM).
  - Screening compound library.
- Procedure:
  - h**SARM1** and NAD<sup>+</sup> are incubated in the presence of individual compounds from the screening library.

- The NADase activity is measured over time by monitoring the decrease in NAD<sup>+</sup> concentration, often using a fluorescent assay.
- Compounds that show at least 20% inhibitory activity are selected as initial hits.[\[1\]](#)

## Validation of **SARM1** Inhibitors using HPLC

- Objective: To validate the inhibitory activity of hit compounds from the primary screen.
- Reagents:
  - h**SARM1** (250 nM).
  - NAD<sup>+</sup> (50 μM).
  - Inhibitor compound (10 μM).
- Procedure:
  - The reaction mixture is incubated to allow for NAD<sup>+</sup> hydrolysis.
  - The reaction is stopped, and the remaining NAD<sup>+</sup> is quantified using High-Performance Liquid Chromatography (HPLC).
  - Compounds that inhibit ≥ 50% of NAD<sup>+</sup> hydrolysis are considered validated hits.[\[1\]](#)

## Experimental Workflow for **SARM1** Inhibitor Discovery



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Caption: Workflow for **SARM1** inhibitor discovery and characterization.

## Section 2: Modulators of the TRPML1 Channel

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a lysosomal cation channel crucial for maintaining lysosomal function, including ion homeostasis, vesicle trafficking, and autophagy.[3][4][5] Modulation of TRPML1 activity by small molecules has emerged as a

promising therapeutic strategy for lysosomal storage diseases and neurodegenerative disorders.[3][6]

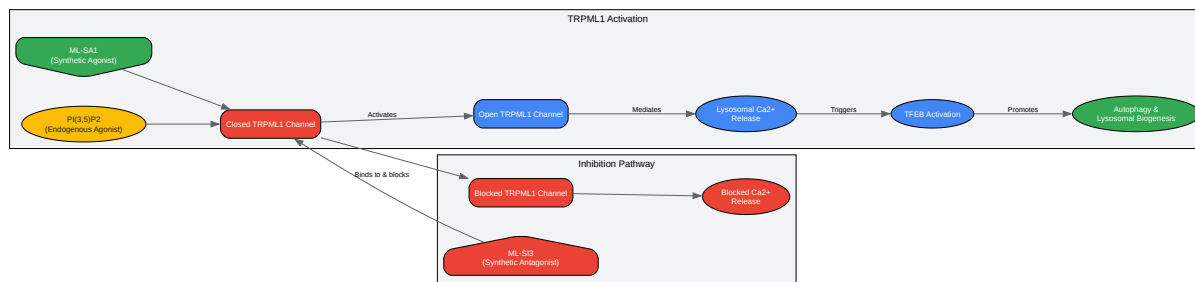
## Mechanism of Action

TRPML1 activity is endogenously regulated by the signaling lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[6] Synthetic small molecules have been developed to either activate (agonists) or inhibit (antagonists) the channel.

- Agonists (e.g., ML-SA1): These compounds bind to a site within the pore-forming region of the TRPML1 channel, between the S5 and S6 transmembrane domains.[7] This binding induces a conformational change that opens the channel, leading to the release of cations, primarily Ca<sup>2+</sup>, from the lysosome into the cytosol.[6][7][8] This Ca<sup>2+</sup> release can trigger downstream signaling events, such as the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][9]
- Antagonists (e.g., ML-SI3): These compounds also bind to the hydrophobic cavity formed by the S5, S6, and PH1 domains, the same pocket as agonists.[10] By competing with agonists, they prevent channel activation and block the lysosomal Ca<sup>2+</sup> efflux.[6][10]

## Signaling Pathway of TRPML1 Modulation

The diagram below illustrates the signaling pathway of TRPML1 and its modulation by synthetic compounds.



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Caption: TRPML1 channel modulation and downstream signaling.

## Quantitative Data for TRPML1 Modulators

The following table provides quantitative data for commonly used TRPML1 modulators.



Compound	Type	Concentration	Effect	Cell Type	Reference
ML-SA1	Agonist	25 $\mu$ M	Reduces $\alpha$ -synuclein aggregates	HEK293T cells	<a href="#">[6]</a>
ML-SA1	Agonist	10 $\mu$ M	Induces lysosomal Ca <sup>2+</sup> release	Primary motor neurons	<a href="#">[8]</a>
ML-SI3	Antagonist	-	Blocks TRPML1-mediated induction of autophagy	-	<a href="#">[10]</a>
BAPTA-AM	Ca <sup>2+</sup> Chelator	100 nM	Depletes cytosolic Ca <sup>2+</sup>	LUHMES-derived neurons	<a href="#">[6]</a>

## Experimental Protocols

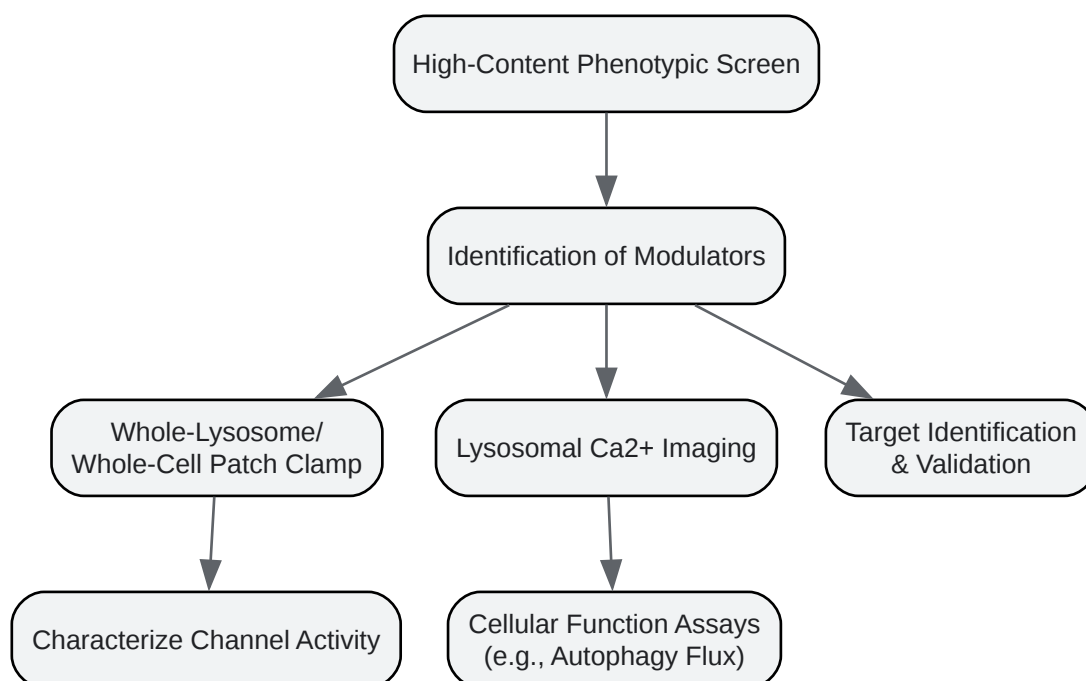
### Whole-Lysosome Electrophysiological Recordings

- Objective: To directly measure the ion channel activity of TRPML1 in its native lysosomal membrane.
- Procedure:
  - Lysosomes are isolated from cells.
  - A patch-clamp pipette is used to form a giga-seal with the lysosomal membrane.
  - The membrane patch is excised to achieve a "whole-lysosome" configuration.
  - The current flowing through the TRPML1 channels is recorded in response to voltage changes and the application of modulatory compounds (e.g., ML-SA1, ML-SI3, PI(3,5)P2). [\[3\]](#)

## Measurement of Lysosomal Calcium Release

- Objective: To measure the release of  $\text{Ca}^{2+}$  from lysosomes upon TRPML1 activation.
- Reagents:
  - Genetically encoded  $\text{Ca}^{2+}$  indicator targeted to the lysosome (e.g., GCaMP3-ML1).
  - TRPML1 agonist (e.g., ML-SA1).
- Procedure:
  - Cells are transfected with the lysosomal  $\text{Ca}^{2+}$  indicator.
  - The baseline fluorescence of the indicator is measured.
  - A TRPML1 agonist is added to the cells.
  - The change in fluorescence is monitored over time, with an increase in fluorescence indicating  $\text{Ca}^{2+}$  release from the lysosome.[8]

## Experimental Workflow for Studying TRPML1 Modulators



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Caption: Workflow for the discovery and characterization of TRPML1 modulators.

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